3-Oxo-3-ureidopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(carbamoylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUUMUFWVSUBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258771 | |
| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-07-4 | |
| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Significance and Metabolic Context of 3 Oxo 3 Ureidopropanoic Acid
Integration within Pyrimidine (B1678525) Metabolism Pathways
3-Oxo-3-ureidopropanoic acid is a crucial molecule in the catabolism of pyrimidines, the nitrogenous bases that form part of the building blocks of nucleic acids. ontosight.aiumich.edu
The primary biological role of this compound is as an intermediate in the reductive pathway of pyrimidine degradation, which is the most common route for breaking down pyrimidine bases like uracil (B121893) and thymine (B56734) in most organisms. umich.edu This pathway unfolds in a series of enzymatic steps:
Formation from Dihydrouracil (B119008): The process begins with the reduction of uracil to dihydrouracil. umich.edu Subsequently, the enzyme dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil to form this compound (N-carbamoyl-β-alanine). smolecule.combiorbyt.com
Conversion to β-Alanine: this compound is then acted upon by the enzyme β-ureidopropionase (also known as β-alanine synthase). smolecule.comlmdb.ca This enzyme hydrolyzes the molecule, yielding β-alanine, carbon dioxide, and ammonia (B1221849). smolecule.com
This sequential breakdown is a fundamental process for the turnover of pyrimidines in the body. Deficiencies in the enzyme β-ureidopropionase can lead to an accumulation of this compound in bodily fluids, a condition known as beta-ureidopropionase deficiency. biorbyt.comlmdb.ca
Interconnections with Broader Carbon and Nitrogen Metabolic Networks
The degradation of this compound serves as a direct link between pyrimidine catabolism and the central metabolic networks of carbon and nitrogen. The products of its hydrolysis, particularly β-alanine, are integrated into these broader pathways. umich.edu
Contribution to the Amino Acid Pool: β-Alanine is a non-essential amino acid that contributes to the body's pool of nitrogenous compounds. ontosight.ai
Precursor for Coenzyme A Synthesis: β-Alanine is a key precursor for the synthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A. ontosight.ai Coenzyme A is an essential molecule in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.
Nitrogen Metabolism: The release of ammonia during the hydrolysis of this compound feeds into the urea (B33335) cycle and other pathways of nitrogen metabolism. biosynth.comersnet.org
This integration highlights how the breakdown of nucleic acid components is not merely a disposal process but a salvage pathway that recycles essential elements for use in other areas of cellular metabolism.
Exploration of Potential Biological Functions in Model Systems
Research using various model systems has begun to uncover additional biological roles and effects of this compound, particularly when its concentrations deviate from the norm.
| Model System/Study Type | Research Finding | Implication |
| Cultured Chick Neurons | Exposure to 3-ureidopropionate induced concentration- and time-dependent neurodegeneration. researchgate.net It was found to inhibit mitochondrial respiratory complex V and increase the production of reactive oxygen species (ROS). researchgate.net | Suggests potential neurotoxic effects at high concentrations, linking it to energy metabolism and oxidative stress. researchgate.net |
| Agrobacterium tumefaciens | The enzyme N-carbamoyl-β-alanine amidohydrolase from this bacterium shows high catalytic efficiency for 3-ureidopropanoic acid and can act on a broad range of related substrates. researchgate.net | This enzyme is a candidate for biotechnological applications in the production of various β-amino acids. researchgate.net |
| Human Metabolomic Studies (COVID-19) | Altered levels of 3-ureidopropionic acid were observed in patients with COVID-19, indicating an imbalance in nitrogen metabolism. ersnet.org | May serve as a biomarker for metabolic disturbances in certain disease states. ersnet.org |
| In Vitro Digestion Model | 3-Ureidopropionic acid was the most significantly up-regulated metabolite after the simulated digestion of highland barley Monascus tea. mdpi.com | Highlights its presence and potential release from dietary sources. mdpi.com |
These studies indicate that beyond its established role as a metabolic intermediate, this compound may have broader physiological and pathophysiological implications. Research in model organisms like Escherichia coli and Saccharomyces cerevisiae continues to explore its biosynthesis and functions. smolecule.com
Enzymatic Formation and Biosynthetic Pathways of 3 Oxo 3 Ureidopropanoic Acid
Proposed Enzymatic Mechanisms for its Biosynthesis
The primary enzymatic mechanism responsible for the biosynthesis of 3-Oxo-3-ureidopropanoic acid is the hydrolytic ring opening of barbituric acid. umich.eduresearchgate.net This reaction is catalyzed by the enzyme barbiturase, which belongs to the amidohydrolase family. The enzyme facilitates the addition of a water molecule across the amide bond in the pyrimidine (B1678525) ring of barbituric acid, leading to the formation of the linear product, this compound. researchgate.net This catalytic process is a crucial step in the oxidative catabolism of pyrimidines, converting the cyclic precursor into an acyclic intermediate for further breakdown.
Oxidation: Uracil (B121893) is oxidized to barbituric acid.
Hydrolysis: Barbituric acid undergoes hydrolytic ring-opening to form this compound.
Further Hydrolysis: this compound is hydrolyzed to yield malonate and urea (B33335). researchgate.netoup.com
Identification and Characterization of Putative Biosynthetic Enzymes
The key enzymes involved in the formation and subsequent degradation of this compound have been identified and characterized, primarily in the bacterium Rhodococcus erythropolis. oup.comnih.gov
The enzyme directly responsible for the synthesis of this compound is barbiturase (EC 3.5.2.1). researchgate.net It is a zinc-containing amidohydrolase that specifically catalyzes the hydrolysis of barbituric acid to this compound. researchgate.net
The enzyme responsible for the degradation of this compound is N-malonylurea hydrolase , also known as ureidomalonase (EC 3.5.1.95). oup.comnih.gov This enzyme catalyzes the hydrolysis of this compound into malonate and urea. researchgate.netoup.com
A study on the N-malonylurea hydrolase from Rhodococcus erythropolis JCM 3132 revealed the following characteristics:
| Property | Value |
| Optimal pH | 8.5 |
| Optimal Temperature | 40 °C |
| Substrate Specificity | Strict specificity for malonuric acid (this compound) |
Table 1: Characteristics of N-malonylurea hydrolase from Rhodococcus erythropolis JCM 3132. oup.comnih.gov
The enzymes of the oxidative pyrimidine pathway in Rhodococcus erythropolis are encoded by a gene cluster. oup.com This co-localization of genes suggests a coordinated regulation of their expression to ensure the efficient catabolism of pyrimidines.
Regulatory Mechanisms Governing Biosynthetic Processes
The biosynthesis of this compound is intrinsically linked to the regulation of the entire oxidative pyrimidine degradation pathway. Research on Rhodococcus erythropolis has shown that the expression of the gene cluster encoding the enzymes of this pathway, including barbiturase and N-malonylurea hydrolase, is inducible by uracil. oup.comnih.gov
This indicates that uracil, the initial substrate of the pathway, acts as an inducer molecule. In the presence of uracil, the transcription of the genes for uracil/thymine (B56734) dehydrogenase, barbiturase, and N-malonylurea hydrolase is initiated or enhanced. This regulatory mechanism ensures that the enzymes required for pyrimidine degradation are synthesized only when their substrate is available, preventing wasteful enzyme production and allowing the organism to efficiently utilize pyrimidines as a nutrient source. oup.com This type of regulation is common in bacterial metabolic pathways.
Biotransformation and Catabolic Pathways of 3 Oxo 3 Ureidopropanoic Acid
Enzymatic Degradation Pathways and Resulting Intermediates
The primary biotransformation of 3-oxo-3-ureidopropanoic acid is a hydrolytic cleavage. oup.com This reaction is part of the oxidative pyrimidine (B1678525) degradation pathway, which is distinct from the reductive pathway that yields β-amino acids. pnas.org
Urea (B33335): A nitrogen-rich molecule that can be further metabolized or excreted.
Malonic acid: A three-carbon dicarboxylic acid that can enter central metabolic pathways. oup.comumich.edu
This straightforward degradation is catalyzed by a specific hydrolase, ensuring the efficient release of these metabolic building blocks.
| Substrate | Enzyme | Resulting Intermediates | Metabolic Pathway |
|---|---|---|---|
| This compound | N-malonylurea hydrolase (Ureidomalonase) | Urea, Malonic acid | Oxidative Pyrimidine Degradation |
Identification and Mechanistic Analysis of Catabolic Enzymes
The key enzyme responsible for the catabolism of this compound is N-malonylurea hydrolase , more commonly known as ureidomalonase (EC 3.5.1.95). oup.com
Studies on this enzyme, particularly from Rhodococcus erythropolis, have revealed several key characteristics:
Function: Ureidomalonase catalyzes the amide hydrolysis of this compound to produce urea and malonic acid. oup.com
Specificity: The enzyme exhibits strict substrate specificity for this compound. It does not act on structurally similar compounds like its precursor, barbituric acid, or intermediates of the reductive pyrimidine pathway, such as β-ureidopropionic acid. oup.com
Optimal Conditions: The purified enzyme from R. erythropolis functions optimally at a pH of 8.5 and a temperature of 40°C. oup.com
Regulation: The expression of the gene encoding ureidomalonase, along with other genes in the oxidative pyrimidine pathway, is inducible by the presence of uracil (B121893). oup.com
The mechanism of ureidomalonase falls under the category of amidohydrolases, which utilize a metal hydroxide (B78521) as a catalytic acid/base to facilitate the cleavage of the amide bond. umich.edu This hydrolytic action effectively breaks the ureido-bond of the substrate, releasing the two final products.
Metabolic Fates of Downstream Degradation Products
The two products of ureidomalonase activity, urea and malonate, have distinct and well-established metabolic fates.
Urea: As a major end product of nitrogen metabolism in many organisms, urea's fate is straightforward. In organisms possessing the enzyme urease, it is further hydrolyzed into ammonia (B1221849) and carbon dioxide. The ammonia can then be assimilated into various nitrogen-containing biomolecules, fulfilling the primary purpose of this catabolic pathway. In organisms lacking urease, urea is typically excreted as a waste product. dtu.dk
Malonic acid: The metabolic fate of malonate is more varied. It is a versatile molecule that can be channeled into several key metabolic processes:
Fatty Acid Synthesis: Malonic acid can be converted to malonyl-CoA. nih.govwikipedia.org In mammalian mitochondria, this conversion is catalyzed by malonyl-CoA synthetase (ACSF3). nih.gov Malonyl-CoA is a fundamental building block for the elongation of fatty acid chains. oup.comwikipedia.org
Central Metabolism: It has been suggested that malonic acid can serve as a precursor for oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle, thereby contributing to energy production. oup.com In some bacteria, malonate is converted to malonyl-CoA and then decarboxylated to acetyl-CoA, which directly enters the TCA cycle. asm.org
Symbiotic Nitrogen Metabolism: In certain symbiotic relationships, such as between Rhizobium and legumes, malonate metabolism is essential for the symbiotic process. nih.govasm.org
Mechanistic Investigations of Chemical Transformations Involving 3 Oxo 3 Ureidopropanoic Acid
Kinetics and Mechanisms of Hydrolysis
The hydrolysis of 3-Oxo-3-ureidopropanoic acid involves the cleavage of its amide or carboxylic acid functionalities. While specific kinetic studies on this exact molecule are not extensively detailed in the provided context, the mechanism can be inferred from studies of similar compounds, such as N-substituted succinimides and other ureido acids.
In acidic conditions, the hydrolysis is expected to proceed via an A-2 (bimolecular) mechanism. jcsp.org.pk This process involves two key steps:
Protonation: A rapid, reversible protonation of a carbonyl oxygen atom (either on the ureido group or the carboxylic acid). This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon in the rate-determining step. jcsp.org.pk
The subsequent steps involve proton transfer and cleavage of the C-N or C-O bond to yield the hydrolysis products. The catalytic efficiency of different acids for similar reactions has been observed in the order of HCl > H2SO4 > HClO4, which is characteristic of the A-2 mechanism. jcsp.org.pk
The reverse reaction, the formation of a ureido acid from the hydrolysis of a cyclic imide (dihydrouracil), has been studied thermodynamically. For the hydrolysis of 5,6-dihydrouracil to 3-ureidopropanoic acid, apparent equilibrium constants (K') have been determined, showcasing the pH dependence of the equilibrium. nist.gov
| pH | Ionic Strength (Im / mol kg⁻¹) | K' |
|---|---|---|
| 6.80 | 0.28 | 25.9 |
| 7.38 | 0.31 | 64.8 |
| 7.84 | 0.32 | 160 |
Decarboxylation Reactions of β-Keto Ureido Acids
This compound is a β-keto ureido acid, a class of compounds known to undergo decarboxylation (loss of CO₂) under certain conditions. The presence of the ketone group at the β-position relative to the carboxylic acid is crucial for this reaction. youtube.com
The mechanism of decarboxylation for β-keto acids typically proceeds through the formation of an enol or enolate intermediate. youtube.com
Under Neutral or Basic Conditions: The carboxylate anion can undergo decarboxylation to form a resonance-stabilized enolate, which is then protonated to give the final product. The negative charge left behind after the loss of CO₂ can be delocalized onto the adjacent carbonyl oxygen, stabilizing the transition state. youtube.com
Under Acidic Conditions: The reaction can be even more facile. The carboxylic acid can form a cyclic, six-membered transition state involving an intramolecular hydrogen bond between the carboxyl proton and the β-keto oxygen. This allows for a concerted process where the C-C bond breaks, CO₂ is eliminated, and an enol is formed directly. The enol then tautomerizes to the more stable keto form. youtube.com
For this compound, this reaction would lead to the formation of acetylurea (B1202565) and carbon dioxide.
Cyclization and Rearrangement Processes
The structure of this compound, containing both a nucleophilic ureido group and an electrophilic carboxylic acid, makes it a prime candidate for intramolecular cyclization reactions. These processes are fundamental in the synthesis of heterocyclic compounds like dihydropyrimidines.
Studies on the cyclization of the closely related 3-ureidopropionic acid show that it can form dihydrouracil (B119008), particularly under acidic conditions. acs.orgacs.org For this compound, a similar intramolecular condensation between the terminal nitrogen of the ureido group and the carboxylic acid carbon would lead to a derivative of dihydrouracil.
Furthermore, investigations into related systems, such as anilides of N-protected 3-oxo-4-phenylaminobutyric acid, reveal the possibility of competing cyclization pathways. mdpi.com Depending on the reaction conditions, different ring systems can be formed. In the case of this compound, the presence of the β-keto group could influence the regioselectivity of the cyclization.
Rearrangements are also observed in similar structures. For instance, N-alkyl substituted dihydroorotic acids can rearrange to hydantoinacetic acids in the presence of a base. This transformation proceeds through the hydrolysis of the six-membered ring followed by a kinetically favored re-cyclization to a five-membered hydantoin (B18101) ring. researchgate.net This suggests that the cyclized derivatives of this compound could potentially undergo similar base-catalyzed rearrangements.
| Starting Material Type | Reaction Condition | Observed Products |
|---|---|---|
| Anilides of N-protected 3-oxo-4-phenylaminobutyric acid | Polyphosphoric acid, 80°C | Quinolin-2-ones, Indole derivatives, Spirocyclic products |
| N-alkyl substituted dihydroorotic acids | Base (e.g., KOH) | Hydantoinacetic acids (via rearrangement) |
Acyl Transfer and Related Reaction Dynamics of the Ureido Functional Group
The ureido functional group (-NH-CO-NH₂) in this compound is central to its reactivity, particularly in acyl transfer reactions. An acyl transfer involves the movement of an acyl group (R-C=O) from one nucleophile to another. The ureido group can participate in these reactions in several ways.
Mechanistic studies on the hydrolysis of O-acylisoureas, which are structurally related to protonated or activated ureas, provide insight into these dynamics. acs.org The hydrolysis can proceed through different pathways depending on the pH and the specific structure of the molecule. This involves the ureido group acting as either an internal nucleophile or being the site of nucleophilic attack.
The nitrogen atoms of the ureido group possess lone pairs of electrons, making them nucleophilic. Intramolecularly, one of these nitrogens could attack the carbonyl carbon of the carboxylic acid, leading to the cyclization reactions discussed previously (Section 6.3). This is essentially an intramolecular acyl transfer.
Externally, the ureido group can react with other electrophiles. Conversely, the carbonyl carbon of the ureido group is electrophilic and can be attacked by external nucleophiles, leading to cleavage or substitution at the ureido moiety. The reactivity is significantly enhanced upon protonation of the carbonyl oxygen. These acyl transfer dynamics are fundamental to both the synthesis and degradation pathways involving this compound and its derivatives. google.com
Enzymology and Structural Biology of Enzymes Interacting with 3 Oxo 3 Ureidopropanoic Acid
Functional Annotation of Enzymes Involved in 3-Oxo-3-ureidopropanoic Acid Metabolism
The metabolism of this compound, also known as malonuric acid, involves two key enzymes that function sequentially in the oxidative degradation of pyrimidines in certain microorganisms. oup.com These enzymes have been functionally annotated based on their specific catalytic activities.
The primary enzyme responsible for the formation of this compound is Barbiturase (EC 3.5.2.1) . uniprot.orgwikipedia.org This enzyme catalyzes the hydrolytic ring-opening of barbituric acid, which is an intermediate in the oxidative breakdown of uracil (B121893). uniprot.orgenzyme-database.org The reaction yields 3-oxo-3-ureidopropanoate (B1262594). Barbiturase is a member of the cyclic amidohydrolase family and has been identified in bacteria such as Rhodococcus erythropolis and Rhodococcus opacus. uniprot.orgnih.gov
The subsequent step, the degradation of this compound, is catalyzed by N-malonylurea hydrolase (EC 3.5.1.95) , also referred to as ureidomalonase. oup.comwikipedia.org This enzyme hydrolyzes the linear amide bond of this compound to produce malonic acid and urea (B33335). oup.com This step is crucial for completing the breakdown of the pyrimidine (B1678525) ring structure into simpler molecules that can be utilized by the organism. oup.com
| Enzyme Name | EC Number | Function in Relation to this compound | Metabolic Pathway | Organism Example |
| Barbiturase | 3.5.2.1 | Produces 3-oxo-3-ureidopropanoate via hydrolysis of barbituric acid. uniprot.orgenzyme-database.org | Oxidative Pyrimidine Degradation uniprot.org | Rhodococcus opacus uniprot.org |
| N-malonylurea hydrolase | 3.5.1.95 | Catalyzes the hydrolysis of 3-oxo-3-ureidopropanoate to malonate and urea. oup.com | Oxidative Pyrimidine Degradation oup.com | Rhodococcus erythropolis oup.com |
Enzyme Kinetic Characterization and Substrate Specificity
The kinetic properties of these enzymes underscore their specialized roles in metabolism. Characterization studies have revealed high specificity for their respective substrates.
Barbiturase from Rhodococcus erythropolis exhibits a high degree of specificity for barbituric acid. nih.gov It does not react with derivatives of barbituric acid. wikipedia.org Kinetic analysis of the purified enzyme has determined a Michaelis constant (Km) of 1.0 mM and a maximum reaction velocity (Vmax) of 2.5 µmol/min/mg of protein for the substrate barbituric acid. nih.gov The enzyme's activity is competitively inhibited by compounds such as dihydro-L-orotate, alloxan, and cyanuric acid. nih.gov Optimal activity is observed at a pH of 8.0 and a temperature range of 40-45 °C. wikipedia.org
N-malonylurea hydrolase , purified from R. erythropolis, shows strict substrate specificity for this compound (malonuric acid). oup.com It does not act on structurally related compounds like its precursor, barbituric acid, or intermediates from other pathways such as β-ureidopropionic acid and allantoin. oup.com The optimal reaction conditions for this enzyme were found to be a pH of 8.5 and a temperature of 40 °C. researchgate.net
| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature | Inhibitors |
| Barbiturase | Rhodococcus erythropolis | Barbituric Acid | 1.0 mM nih.gov | 2.5 µmol/min/mg nih.gov | 8.0 wikipedia.org | 40-45 °C wikipedia.org | Cyanuric acid, Dihydro-L-orotate, Alloxan wikipedia.orgnih.gov |
| N-malonylurea hydrolase | Rhodococcus erythropolis | This compound | Not Reported | Not Reported | 8.5 researchgate.net | 40 °C researchgate.net | Not Reported |
Structural Elucidation of Enzyme-Ligand Complexes through Advanced Techniques
The three-dimensional architecture of barbiturase has been elucidated, providing significant insights into its function and its relationship with other enzymes in its family. A high-resolution X-ray crystal structure of a barbituric acid hydrolase from a Rhodococcus species was solved to 1.7 Å (PDB ID: 5HWE). rcsb.org
This structural analysis revealed several key features:
The Toblerone Fold : The enzyme possesses a unique and recently discovered protein fold, named the "Toblerone fold," which was first identified in the homologous enzyme cyanuric acid hydrolase. rcsb.org
Quaternary Structure : Barbiturase exists as a homotetramer, with four identical subunits coming together to form the functional enzyme. nih.govrcsb.org
Metal Ion Content : Contrary to early reports suggesting it was a zinc-dependent enzyme, the high-resolution structure demonstrated that the enzyme monomer contained either a sodium (Na+) or magnesium (Mg2+) ion, which is believed to play a structural rather than a direct catalytic role. rcsb.org This finding is analogous to the structural metal found in cyanuric acid hydrolase. rcsb.org
As of current research, no crystal structure has been deposited in the Protein Data Bank for N-malonylurea hydrolase. Structural understanding of this enzyme currently relies on homology modeling based on related amidohydrolases.
Active Site Analysis and Catalytic Mechanisms of Related Enzyme Families
The active site of barbiturase is highly conserved and structurally related to that of cyanuric acid hydrolase, with key differences conferring their strict substrate specificities. rcsb.orgresearchgate.net The active sites are described as fairly symmetric and are defined by three protein domains. researchgate.net
For the barbiturase from Rhodococcus opacus, specific residues involved in substrate binding and catalysis have been identified through sequence analysis and homology modeling:
Active Site Residues : Positions 162 and 230 (a nucleophile) are annotated as active site residues. uniprot.org
Substrate Binding Sites : Residues at positions 53, 83-84, 194, 230-231, 328, and 347-348 are implicated in substrate binding. uniprot.org
Specificity Determinant : A residue at position 324 is considered important for determining substrate specificity. uniprot.org
The catalytic mechanism involves the hydrolytic cleavage of the cyclic amide bond in barbituric acid. uniprot.org The active site architecture positions the substrate for nucleophilic attack by a water molecule, facilitated by the active site residues, leading to the opening of the pyrimidine ring to form 3-oxo-3-ureidopropanoate. rcsb.orgresearchgate.net The family of enzymes to which barbiturase and cyanuric acid hydrolase belong is mechanistically distinct from other enzyme families. rcsb.org
The proposed mechanism for N-malonylurea hydrolase, as a member of the amidohydrolase family, involves the hydrolysis of the linear amide bond in its substrate. This reaction would convert this compound into malonic acid and urea, effectively completing the degradation of the pyrimidine ring remnant. oup.com
Rational Design and Engineering of Enzymes for Modified Activity
While specific examples of rational design being applied to barbiturase or N-malonylurea hydrolase are not extensively documented, the available structural and functional data provide a strong foundation for such efforts. The close evolutionary relationship and high structural homology between barbiturase and cyanuric acid hydrolase make them prime candidates for protein engineering. nih.govnih.gov
Researchers have noted that the active sites of these two enzymes are largely conserved, differing at only six key positions. rcsb.org These differences are believed to be the primary determinants of their stringent and distinct substrate specificities. rcsb.org This knowledge creates a clear roadmap for rational design experiments. By using site-directed mutagenesis to swap one or more of these six residues in barbiturase to those found in cyanuric acid hydrolase (or vice versa), it would be possible to probe their individual contributions to substrate binding and catalysis.
Such studies could potentially:
Alter the substrate specificity of barbiturase to accept cyanuric acid.
Introduce barbituric acid hydrolase activity into a cyanuric acid hydrolase scaffold.
Broaden the substrate scope of either enzyme to degrade other related cyclic amide compounds.
These engineering efforts are valuable not only for understanding the fundamental principles of enzyme evolution and function but also for potential biotechnological applications, such as the development of novel biocatalysts for bioremediation or industrial synthesis. nih.govnih.gov
Advanced Analytical and Omics Approaches in 3 Oxo 3 Ureidopropanoic Acid Research
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Studies
High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural elucidation and mechanistic investigation of 3-oxo-3-ureidopropanoic acid.
Detailed Research Findings:
NMR Spectroscopy for Identification and Diagnosis: One-dimensional (1D) ¹H-NMR spectroscopy has proven effective in identifying and diagnosing inborn errors of metabolism, such as β-ureidopropionase deficiency, by detecting elevated levels of 3-ureidopropionic acid in urine. nih.gov In such cases, two-dimensional (2D) NMR techniques, including Total Correlation Spectroscopy (TOCSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in confirming the molecular structure of related metabolites. nih.govresearchgate.net
Structural Analysis: NMR spectra are recorded on spectrometers operating at high frequencies (e.g., 400.13 and 600.1 MHz for ¹H NMR) to provide detailed structural information. units.it Chemical shifts are referenced to internal standards like trimethylsilylpropanoic acid (TSP). frontierspartnerships.org The Biological Magnetic Resonance Bank (BMRB) provides public access to NMR data for metabolites like 3-ureidopropionic acid, including 1D ¹H and 2D [¹H,¹³C]-HMBC and [¹H,¹H]-COSY spectra, aiding in its identification and characterization. bmrb.io
| Technique | Application | Key Findings/Observations | Citation |
|---|---|---|---|
| 1D ¹H-NMR | Diagnosis of β-ureidopropionase deficiency | Elevated concentrations of 3-ureidopropionic acid observed in urine spectra. | nih.gov |
| 2D NMR (TOCSY, HSQC, HMBC) | Molecular structure identification | Used to confirm the structure of related metabolites in metabolic disorders. | nih.govresearchgate.net |
| High-Frequency NMR (400-600 MHz) | Detailed structural analysis | Provides high-resolution data for precise structural elucidation. | units.it |
Advanced Chromatographic and Mass Spectrometric Profiling
Advanced chromatographic techniques coupled with mass spectrometry (MS) are essential for the sensitive and specific profiling of this compound in complex biological matrices.
Detailed Research Findings:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for quantifying 3-ureidopropionic acid and related metabolites in biological fluids like urine and serum. ersnet.orgecmdb.ca Methods have been developed using ultra-high-performance liquid chromatography (UHPLC) coupled to quadrupole time-of-flight (Q-TOF) mass spectrometry for untargeted metabolomics analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing urinary pyrimidine (B1678525) metabolites, including 3-ureidopropionic acid, after derivatization to make them volatile. ecmdb.caxiahepublishing.com
Metabolite Profiling in Disease: In studies of coronavirus disease 2019 (COVID-19), untargeted and targeted metabolomic analyses using LC-MS revealed significant changes in serum levels of 3-ureidopropionic acid, suggesting its involvement in the host's metabolic response to the infection. ersnet.org Similarly, metabolomic studies of alcoholic liver disease have identified 3-ureidopropionic acid as a potential biomarker for disease progression. xiahepublishing.com
| Technique | Sample Type | Application | Key Findings/Observations | Citation |
|---|---|---|---|---|
| LC-MS/MS | Urine, Serum | Quantification of pyrimidine catabolic pathway metabolites. | Established as a sensitive assay for uracil (B121893), dihydrouracil (B119008), and β-ureidopropionic acid. | hmdb.ca |
| UHPLC-Q-TOF/MS | Urine | Untargeted metabolomics for biomarker discovery. | Identified differential metabolites in various diseases. | nih.gov |
| GC-MS | Urine | Quantification of urinary pyrimidine metabolites. | A sensitive method for healthy adults. | ecmdb.ca |
| LC-ESI-QQ MS2 | General | Targeted metabolomics based on large-scale MS/MS data. | Provides fragmentation patterns for metabolite identification. | massbank.jp |
Application of Isotopic Tracers in Metabolic Flux Analysis
Isotopic tracers are crucial for performing metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. While direct MFA studies focusing solely on this compound are not extensively detailed in the provided results, the principles of using isotopic tracers for related pathways are well-established.
Detailed Research Findings:
¹³C Metabolic Flux Analysis (¹³C-MFA): This technique uses ¹³C-labeled substrates, such as glucose and glutamine, to trace the flow of carbon atoms through metabolic pathways. nih.govd-nb.info By analyzing the mass isotopomer distributions of downstream metabolites using MS or NMR, researchers can calculate intracellular fluxes. d-nb.info
Tracer Selection: The choice of isotopic tracer is critical for the precision of flux estimates. nih.gov For instance, [1,2-¹³C₂]glucose is optimal for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for the tricarboxylic acid (TCA) cycle. nih.gov
Pathway Interconnections: Since this compound is a product of pyrimidine degradation, which in turn is linked to nucleotide and amino acid metabolism, isotopic tracing of precursors like glutamine can provide insights into the flux towards pyrimidine synthesis and subsequent degradation. nih.govkegg.jp The degradation of this compound produces β-alanine, which can be further metabolized, creating a link to other pathways that can be probed with isotopic tracers. nih.govnih.gov
| Isotopic Tracer Principle | Application in Relevant Pathways | Analytical Technique | Citation |
|---|---|---|---|
| ¹³C-MFA | Quantifying fluxes in central carbon metabolism (glycolysis, PPP, TCA cycle) which interconnects with pyrimidine metabolism. | GC-MS, LC-MS, NMR | nih.govd-nb.info |
| Tracer Selection Optimization | Improving the precision of flux estimations for specific pathways. | Computational modeling and experimental validation. | nih.gov |
| [U-¹³C₅]glutamine | Tracing glutamine's contribution to the TCA cycle and as a precursor for pyrimidine synthesis. | MS-based isotopomer analysis. | nih.gov |
Metabolomics and Pathway Analysis in Relevant Biological Systems
Metabolomics, the large-scale study of small molecules, combined with pathway analysis, provides a systems-level view of the metabolic state and the role of this compound within it.
Detailed Research Findings:
Untargeted Metabolomics: This approach uses high-resolution analytical platforms like UHPLC-MS/MS to detect and identify a wide range of metabolites in a biological sample. mdpi.com In a study on highland barley Monascus tea, 3-ureidopropionic acid was identified as a significantly upregulated metabolite after in vitro digestion. mdpi.com
Pathway Analysis: By mapping the identified differential metabolites to databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can identify metabolic pathways that are significantly altered. mdpi.comgenome.jp The β-alanine metabolism pathway, in which 3-ureidopropionic acid is a key intermediate, is one such pathway. kegg.jpgenome.jp
Disease Biomarker Discovery: Metabolomic studies have highlighted the potential of 3-ureidopropionic acid as a biomarker. For example, its levels are altered in the urine of individuals with certain inborn errors of metabolism and in the serum of patients with severe propionic aciduria. nih.govresearchgate.net It has also been identified as a potential biomarker for assessing the progression of alcoholic liver disease. xiahepublishing.com Furthermore, metabolomic analyses have shown disturbances in pyrimidine degradation, leading to elevated 3-ureidopropionate in various conditions, including schistosomiasis infection and in response to the expression of certain transgenes. researchgate.net
| Omics Approach | Biological System/Condition | Key Finding Related to this compound | Citation |
|---|---|---|---|
| Untargeted Metabolomics (UPLC-MS/MS) | Highland Barley Monascus Tea (in vitro digestion) | Significantly upregulated, indicating its release or formation during digestion. | mdpi.com |
| Metabolomics and Pathway Analysis (KEGG) | Various biological systems | Identified as a key metabolite in the β-Alanine and Pyrimidine degradation pathways. | ecmdb.cakegg.jpgenome.jp |
| Metabolomics for Biomarker Discovery | Alcoholic Liver Disease | Proposed as a promising biomarker for distinguishing early-stage from advanced disease. | xiahepublishing.com |
| NMR-based Metabonomics | Schistosomiasis infection | Significant elevation in urine, indicating disturbed uracil catabolism. | researchgate.net |
| NMR-based Metabonomics | EGFP transgenic mice | High levels in urine due to downregulated β-ureidopropionase transcription. | researchgate.net |
Table of Compounds
| Compound Name |
| This compound |
| 3-ureidopropionic acid |
| N-Carbamoyl-beta-alanine |
| N-carbamoyl-β-alanine |
| 3-ureidoisobutyric acid |
| Uracil |
| Dihydrouracil |
| β-alanine |
| Glutamine |
| Glucose |
| Trimethylsilylpropanoic acid (TSP) |
| β-aminoisobutyric acid |
| N-carbamyl-β-aminoisobutyric acid |
Theoretical and Computational Methodologies in 3 Oxo 3 Ureidopropanoic Acid Research
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of the formation and degradation of 3-oxo-3-ureidopropanoic acid. These methods allow for the modeling of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally.
A notable application of these methods is in the study of the enzymatic hydrolysis of N-carbamoyl-β-alanine (a synonym for 3-ureidopropanoic acid) to β-alanine, catalyzed by β-alanine synthase (also known as β-ureidopropionase). nih.gov Combined quantum mechanical and molecular mechanical (QM/MM) molecular dynamics simulations have been employed to investigate the reaction mechanism. researchgate.net These studies have predicted that specific active-site residues, such as two conserved histidine residues, should be neutral for efficient catalysis. researchgate.net
The proposed mechanism for the degradation of N-carbamoyl-β-alanine involves several steps, including nucleophilic attack by water, the formation of a tetrahedral intermediate, and subsequent C-N bond cleavage. nih.gov QM/MM calculations have determined the energy barriers for these steps. For instance, the transition state for the C-N bond cleavage has been calculated to have a specific energy barrier, providing a quantitative measure of the reaction's feasibility. nih.gov In one study, this barrier was calculated to be 15.5 kcal/mol relative to the enzyme-substrate complex. nih.gov Such calculations also highlight the role of specific amino acid residues, like glutamic acid, in stabilizing transition states and acting as proton shuttles. nih.gov
While direct DFT studies focused solely on the isolated this compound molecule are not extensively documented in the reviewed literature, computational studies on structurally similar molecules like malonuric acid and phenobarbital (B1680315) derivatives, which can degrade into malonuric acid, provide insights into its likely chemical behavior and reactivity. researchgate.net
Table 1: Key Findings from Quantum Chemical Calculations on the β-Alanine Synthase Reaction
| Computational Method | System Studied | Key Findings |
| QM/MM Molecular Dynamics | β-Alanine Synthase with N-carbamoyl-β-alanine | Predicted neutrality of key histidine residues for catalysis. researchgate.net |
| QM/MM Calculations | β-Alanine Synthase Reaction Mechanism | Elucidated a multi-step reaction involving a tetrahedral intermediate. nih.gov |
| QM/MM Calculations | Transition State Analysis | Calculated an energy barrier of 15.5 kcal/mol for C-N bond cleavage. nih.gov |
Molecular Dynamics Simulations of Compound-Protein Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound and the enzymes that metabolize it, namely dihydropyrimidinase and β-ureidopropionase. These simulations can reveal the conformational changes in both the substrate and the enzyme's active site during the binding and catalytic processes.
For dihydropyrimidinase, which catalyzes the reversible ring-opening of dihydrouracil (B119008) to form N-carbamoyl-β-alanine, MD simulations can be used to study substrate specificity and the role of the enzyme's dynamic loops in substrate diffusion and binding. nih.gov Although specific MD studies focusing on the interaction with this compound are not detailed in the available literature, the principles from simulations with other substrates can be readily applied. Such simulations would be valuable in understanding the reverse reaction, the cyclization of N-carbamoyl-β-alanine to dihydrouracil, which is known to occur in acidic conditions. scispace.com
Table 2: Applications of Molecular Dynamics Simulations in Related Research
| Enzyme | Focus of MD Simulation | Potential Insights for this compound Research |
| β-Alanine Synthase | Active site dynamics and protonation states | Understanding the conformational changes required for the hydrolysis of this compound. researchgate.net |
| Dihydropyrimidinase | Substrate diffusion and binding | Elucidating the mechanism of binding and the factors governing the cyclization of this compound. nih.gov |
Cheminformatics and Database Integration for Metabolic Network Reconstruction
Cheminformatics and the integration of large biological databases are essential for reconstructing and analyzing the metabolic networks in which this compound participates. This compound is a recognized metabolite in the pyrimidine (B1678525) degradation pathway, and its presence and connections within this network are documented in databases like KEGG (Kyoto Encyclopedia of Genes and Genomes). string-db.org
The reconstruction of genome-scale metabolic models for various organisms, from bacteria to humans, relies on the accurate annotation of metabolites and enzymatic reactions. this compound (often listed as N-carbamoyl-β-alanine or ureidopropionate) is a key node in these models, linking the metabolism of dihydrouracil to the production of β-alanine. researchgate.net
These metabolic network models can be used for various in silico analyses, such as flux balance analysis, to predict the flow of metabolites through the pyrimidine degradation pathway under different physiological conditions. This can help in understanding the metabolic consequences of enzyme deficiencies, such as β-ureidopropionase deficiency, where this compound accumulates. The integration of metabolomics data with these reconstructed networks is a powerful approach for identifying metabolic bottlenecks and understanding disease states.
Predictive Algorithms for Enzyme-Substrate Recognition
Predictive algorithms, often based on machine learning and structural bioinformatics, are increasingly used to forecast enzyme-substrate interactions. While specific predictive models exclusively for this compound are not prominently featured in the searched literature, the enzymes it interacts with, dihydropyrimidinase and β-ureidopropionase, are subjects of such predictive approaches.
For dihydropyrimidinase, which exhibits broad substrate specificity, predictive models can help in understanding the structural features that determine whether a compound will be a substrate. nih.gov These algorithms can analyze the enzyme's active site geometry and physicochemical properties to predict binding affinity and catalytic activity for various potential substrates, including analogs of this compound.
Similarly, for β-ureidopropionase, predictive models can be developed to understand its substrate specificity. These models can be trained on known substrates and inhibitors to identify the key molecular descriptors that govern recognition. Such in silico tools can accelerate the discovery of novel inhibitors or help in engineering the enzyme for biotechnological applications, such as the production of β-amino acids. The development of these algorithms relies on the availability of high-quality structural and kinetic data for the enzymes of interest.
Future Directions and Emerging Research Paradigms for 3 Oxo 3 Ureidopropanoic Acid
Systems Biology Integration for Comprehensive Metabolic Understanding
The advent of systems biology offers a powerful lens through which to view the complex metabolic network surrounding 3-oxo-3-ureidopropanoic acid. By integrating multiple layers of biological data, researchers can move beyond a linear, isolated view of its pathway to a holistic understanding of its regulation and influence.
Recent frameworks have been developed to integrate clinical and theoretical biomarker data with pathway models for pyrimidine (B1678525) and urea (B33335) cycle disorders using network approaches and semantic web technologies. medrxiv.orgmedrxiv.orgfigshare.com These machine-readable pathway models, which can incorporate various "omics" data such as transcriptomics, metabolomics, and fluxomics, provide a more comprehensive picture of the biochemical processes affected in inherited metabolic disorders. medrxiv.org This approach allows for the visualization of interactions between metabolic pathways, aiding in the diagnosis and understanding of complex diseases where intermediates like 3-ureidopropionate accumulate. medrxiv.orgmedrxiv.org For instance, a multi-tissue model of acetaminophen-induced liver toxicity was able to accurately predict the increase of 3-ureidopropionate in plasma, demonstrating the power of these models to identify relevant biomarkers. nih.gov
Integrative multi-omics approaches are also being used to characterize disease states. In studies of treated HIV-infection, network and factorization-based integrative analysis of plasma metabolomics, lipidomics, and microbiome profiles have identified distinct patient phenotypes, with 3-ureidopropionate being one of the differentiating metabolites. biorxiv.org Similarly, directional integration of multi-omics data in cancer research helps to prioritize genes and pathways that are consistently altered across different data types, offering a more robust understanding of the metabolic reprogramming in cancer. biorxiv.org These systems-level analyses are crucial for moving from a simple list of altered molecules to a functional interpretation of the underlying biological processes. plos.orgmdpi.com
| Research Approach | Application to this compound | Potential Insights |
| Multi-omics Integration | Combining genomics, transcriptomics, proteomics, and metabolomics data from conditions where this compound levels are altered. | Identification of regulatory hubs, feedback loops, and crosstalk with other metabolic pathways. |
| Metabolic Flux Analysis | Quantifying the rate of metabolic reactions in the pyrimidine degradation pathway under different physiological and pathological conditions. | Understanding the dynamic control of this compound synthesis and degradation. |
| Computational Modeling | Developing predictive models of the pyrimidine catabolic pathway to simulate the effects of genetic mutations or drug interventions. | Simulating disease states and identifying potential therapeutic targets. |
| Network Biology | Constructing and analyzing molecular interaction networks involving this compound and its associated enzymes. | Revealing previously unknown connections and functional modules. |
Exploration of Previously Undiscovered Biochemical Roles
Beyond its established role as an intermediate in pyrimidine catabolism, emerging evidence suggests that 3-ureidopropionate, the conjugate base of this compound, may have other significant biochemical functions, particularly in the context of disease.
A significant area of investigation is its potential neurotoxicity. Studies have shown that the pathological accumulation of 3-ureidopropionate, as seen in 3-ureidopropionase deficiency and severe propionic aciduria, can act as an endogenous neurotoxin. nih.gov Research using cultured chick neurons demonstrated that 3-ureidopropionate induces concentration- and time-dependent neurodegeneration. nih.gov The mechanism appears to involve the inhibition of mitochondrial energy metabolism, specifically complex V of the respiratory chain, leading to increased production of reactive oxygen species and subsequent excitotoxic mechanisms. nih.gov This neurotoxic effect is an active area of research, especially in understanding the pathophysiology of inherited metabolic disorders that lead to its accumulation. researchgate.net
Furthermore, recent metabolomic studies have implicated 3-ureidopropionate in a variety of other conditions. It has been identified as a potential biomarker in chronic kidney disease, where its levels have been inversely associated with the consumption of red and processed meats and linked to a lower risk of disease progression. mdpi.com In the context of COVID-19, elevated levels of 3-ureidopropionate have been observed in patients, suggesting a potential role in the host's metabolic response to the infection. ersnet.org Intriguingly, its levels have also been shown to be associated with changes in insulin (B600854) sensitivity in response to red raspberry consumption, although the direction of this association appears to vary between individuals. frontiersin.org
The discovery of a previously uncharacterized pathway for pyrimidine catabolism in Escherichia coli that can utilize both nitrogen atoms from the pyrimidine ring further highlights the potential for undiscovered metabolic roles. pnas.org This pathway degrades uracil (B121893) to 3-hydroxypropionic acid, with intermediates that are distinct from the canonical reductive pathway. pnas.org
| Research Area | Findings Related to 3-Ureidopropionate | Future Directions |
| Neurotoxicity | Acts as an endogenous neurotoxin by inhibiting mitochondrial energy metabolism. nih.gov | Investigating its role in the neuropathology of various metabolic and neurodegenerative diseases. |
| Chronic Kidney Disease | Inversely associated with red meat consumption and CKD progression. mdpi.com | Elucidating the protective mechanisms and its potential as a therapeutic target or biomarker. |
| Infectious Diseases | Elevated levels observed in COVID-19 patients. ersnet.org | Understanding its role in the host's inflammatory and metabolic response to pathogens. |
| Insulin Sensitivity | Levels associated with changes in insulin sensitivity after dietary interventions. frontiersin.org | Exploring its function in metabolic syndrome and type 2 diabetes. |
| Microbial Metabolism | Part of a novel pyrimidine degradation pathway in E. coli. pnas.org | Characterizing its role in the gut microbiome and its impact on host metabolism. |
Biotechnological Applications of Associated Metabolic Pathways
The enzymes involved in the metabolism of this compound, particularly N-carbamoyl-β-alanine amidohydrolase (also known as β-ureidopropionase), are gaining attention for their potential in industrial biotechnology. nih.gov These enzymes catalyze the final step in the reductive pyrimidine degradation pathway, producing β-alanine. asm.orgnih.gov
β-Alanine is a valuable compound with applications in the synthesis of pharmaceuticals, and as a precursor to coenzyme A and pantothenic acid (vitamin B5). asm.orgontosight.ai The enzymatic production of β-amino acids is of great interest because it can be highly specific and environmentally friendly compared to chemical synthesis methods.
Researchers have characterized N-carbamoyl-β-alanine amidohydrolases from various microbial sources, such as Agrobacterium tumefaciens and Rhizobium radiobacter, with the aim of harnessing them for industrial applications. nih.govasm.orgworktribe.combiorxiv.org The enzyme from A. tumefaciens (βcarAt) has been shown to have a broad substrate spectrum, capable of hydrolyzing not only N-carbamoyl-β-alanine but also other N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids. nih.govasm.org This versatility makes it a promising candidate for the production of a variety of β-amino acids. asm.org Furthermore, βcarAt can recognize substrate analogues containing sulfonic and phosphonic acid groups, enabling the synthesis of compounds like taurine (B1682933) and ciliatine. asm.org
Metabolic engineering strategies are also being explored to enhance the production of β-alanine in microorganisms. By overexpressing key enzymes of the pyrimidine catabolic pathway, such as β-ureidopropionase, in organisms like Escherichia coli, it is possible to create microbial cell factories for the efficient synthesis of β-alanine from simple precursors. nih.govbiorxiv.org An extended bacterial reductive pyrimidine degradation pathway has been identified that allows for the release of both nitrogen atoms from the pyrimidine ring, further enhancing the potential for efficient nitrogen assimilation and bioproduction. nih.gov
| Enzyme | Source Organism | Potential Applications | Key Findings |
| N-carbamoyl-β-alanine amidohydrolase (βcarAt) | Agrobacterium tumefaciens | Production of β-amino acids (including β-alanine, taurine, ciliatine). nih.govasm.org | Broad substrate specificity, active at moderate temperatures and pH. nih.govasm.org |
| N-carbamoyl-β-alanine amidohydrolase (RrCβAA) | Rhizobium radiobacter | Industrial production of L-α-, L-β-, and L-γ-amino acids. worktribe.combiorxiv.org | Structural analysis provides insights for enzyme engineering to improve activity and specificity. worktribe.combiorxiv.org |
| β-Ureidopropionase | Zea mays (Maize) | Biosynthesis of pantothenate (Vitamin B5). nih.gov | Functional overexpression in E. coli demonstrates its role in β-alanine production in plants. nih.govfrontiersin.org |
Development of Novel Chemical Probes and Inhibitors for Research
To further dissect the roles of this compound and its metabolic pathway, the development of specific chemical probes and inhibitors is crucial. These tools would allow for the precise modulation of enzyme activity and metabolite levels, enabling a more detailed investigation of their functions in both normal physiology and disease states.
High-throughput screening (HTS) is a powerful approach for discovering novel modulators of metabolic pathways. biologists.com HTS assays can be designed to identify small molecules that either inhibit or activate the enzymes involved in this compound metabolism. For example, a yeast-based HTS has been developed to screen for modulators of phosphodiesterase activity, a strategy that could be adapted to target enzymes in the pyrimidine degradation pathway. nih.gov Similarly, HTS campaigns have been successful in identifying inhibitors of other metabolic enzymes, such as WRN helicase, using multiplexed assays that monitor multiple enzyme activities simultaneously. acs.org Such approaches could be applied to find specific inhibitors of β-ureidopropionase.
The discovery of inhibitors for enzymes in the pyrimidine pathway is of significant interest for therapeutic applications, particularly in cancer and infectious diseases, where pyrimidine metabolism is often upregulated. frontiersin.org While much of the focus has been on the de novo synthesis pathway, targeting the degradation pathway could also have important consequences. For instance, inhibitors of β-ureidopropionase could be used to intentionally elevate levels of 3-ureidopropionate to study its neurotoxic or other signaling effects in a controlled manner.
The synthesis of substrate analogs and mechanism-based inhibitors is another important strategy. By designing molecules that mimic the structure of this compound or other intermediates in the pathway, it is possible to develop potent and selective inhibitors. The structural and biochemical characterization of enzymes like N-carbamoyl-β-alanine amidohydrolase provides a rational basis for the design of such inhibitors. worktribe.combiorxiv.org
| Tool | Purpose | Approach | Potential Impact |
| Chemical Probes | To track the localization and flux of this compound and related metabolites within cells and tissues. | Synthesis of isotopically labeled or fluorescently tagged analogs. | Elucidation of the subcellular distribution and dynamics of the pyrimidine degradation pathway. |
| Enzyme Inhibitors | To specifically block the activity of enzymes such as β-ureidopropionase. | High-throughput screening of small molecule libraries and rational drug design based on enzyme structure. | Investigation of the physiological consequences of pathway inhibition and potential therapeutic applications. |
| Allosteric Modulators | To fine-tune enzyme activity rather than complete inhibition. | Screening for compounds that bind to sites other than the active site to modulate enzyme function. | Providing more subtle tools to study the regulation of the pathway. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
